An In-Depth Technical Guide to Glycine-15N,d2: Applications in Research and Drug Development
An In-Depth Technical Guide to Glycine-15N,d2: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stable Isotope Labeling in Biological Systems
In the intricate world of biological research and pharmaceutical development, understanding the dynamic processes of metabolism and protein turnover is paramount. Stable isotope labeling has emerged as a powerful tool, enabling researchers to trace the fate of molecules within complex biological systems without the complications of radioactivity. By replacing atoms with their heavier, non-radioactive isotopes, scientists can meticulously track metabolic pathways, quantify protein synthesis and degradation, and elucidate drug mechanisms of action. Among the arsenal of isotopically labeled compounds, amino acids play a central role as the fundamental building blocks of proteins. This guide focuses on a particularly versatile molecule: Glycine-15N,d2 . The dual labeling with nitrogen-15 (¹⁵N) and deuterium (²H or D) provides a unique advantage for simultaneously tracing both nitrogen and hydrogen pathways, offering a deeper insight into cellular metabolism.
Glycine-15N,d2: Core Technical Specifications
Chemical Name: 2-(¹⁵N)azanyl-2,2-dideuterioacetic acid
CAS Number: 2732915-89-6[1]
Molecular Formula: C₂H₃D₂¹⁵NO₂
Exact Mass: 78.041 Da[1]
This doubly labeled glycine molecule is a powerful tracer for a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of both ¹⁵N and deuterium allows for the disentanglement of metabolic pathways where both the amino group and the alpha-carbon backbone of glycine are involved in distinct biochemical transformations.
Supplier Availability
For researchers looking to procure Glycine-15N,d2, several reputable suppliers offer this compound, often with varying levels of isotopic enrichment and purity. It is crucial to select a supplier that provides comprehensive analytical data to ensure the quality and reliability of experimental results.
| Supplier | Product Name | Additional Information |
| Invivochem | Glycine-15N,d2 | Purity: ≥98%[1] |
| MedChemExpress | Glycine-¹⁵N,d₂ | Labeled with deuterium and ¹⁵N[2] |
| Cambridge Isotope Laboratories, Inc. | Glycine (¹⁵N, 98%; 2,2-D₂, 98%) | Offers various isotopically labeled amino acids for NMR and MS-based studies. |
The Scientific Rationale: Why Use a Dual-Labeled Amino Acid?
The strategic advantage of using a dual-labeled substrate like Glycine-15N,d2 lies in its ability to provide multi-faceted information within a single experiment. Stable isotope tracing is a powerful method for interrogating metabolic enzyme activities across the metabolic network of living cells.[3][4] While many studies have utilized ¹³C-labeled tracers to investigate central carbon metabolism, the inclusion of other biologically important isotopes like ¹⁵N and ²H can illuminate poorly understood metabolic pathways.[3][4]
The ¹⁵N atom allows for the tracking of nitrogen flux in processes such as amino acid biosynthesis, transamination reactions, and nucleotide synthesis. Simultaneously, the deuterium labels on the α-carbon can be used to monitor the fate of the carbon skeleton of glycine. This dual-tracing approach is particularly insightful for studying one-carbon metabolism, where glycine serves as a key donor of one-carbon units.
Caption: Metabolic fate of Glycine-¹⁵N,d₂ in cellular processes.
Key Applications and Experimental Workflows
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[5] By introducing a labeled substrate like Glycine-15N,d2 and measuring the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of metabolic fluxes.
Experimental Protocol: Stable Isotope Tracing in Cell Culture for Mass Spectrometry
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Cell Culture: Culture cells in a standard medium to the desired confluence. For adherent cells, this is typically 80-90%.
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Isotope Labeling: Replace the standard medium with a medium containing a known concentration of Glycine-15N,d2. The concentration should be optimized based on the cell line and experimental goals but is often in the physiological range.
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Time Course: Harvest cells at various time points after the introduction of the labeled medium to capture the dynamics of label incorporation.
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Metabolite Extraction: Quench metabolic activity rapidly, for example, with cold methanol. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
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Sample Preparation for Mass Spectrometry:
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Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
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Derivatize the samples if necessary to improve chromatographic separation and ionization efficiency.
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Reconstitute the samples in a solvent compatible with the liquid chromatography (LC) system.[6]
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LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry coupled with liquid chromatography.[3][4] The high resolution is crucial for separating the isotopologues of interest from other ions with similar mass-to-charge ratios.[7]
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Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions (MIDs) of downstream metabolites. This data is then used in computational models to calculate metabolic fluxes.
Caption: Workflow for Metabolic Flux Analysis using Glycine-¹⁵N,d₂.
Quantitative Proteomics and Protein Turnover Studies
Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the accurate measurement of changes in protein abundance and the rates of protein synthesis and degradation.[2] The use of ¹⁵N-labeled amino acids is a well-established method for these studies.[8]
Experimental Protocol: ¹⁵N-Labeling for Protein Turnover Analysis
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In Vivo or In Vitro Labeling:
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In Vitro (Cell Culture): Similar to MFA, cells are cultured in a medium containing Glycine-15N,d2. The duration of labeling will depend on the expected turnover rate of the proteins of interest.
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In Vivo (Animal Models): A diet containing the labeled amino acid is provided to the animal model. The labeling period can range from days to weeks depending on the tissue and the protein turnover rates.
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Protein Extraction and Digestion:
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Lyse cells or homogenize tissues to extract the total protein.
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Reduce and alkylate the proteins to break disulfide bonds.
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Digest the proteins into peptides using a specific protease, such as trypsin.[6]
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Peptide Fractionation and LC-MS/MS Analysis:
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Fractionate the peptide mixture to reduce complexity.
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Analyze the peptide fractions by LC-MS/MS.
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-
Data Analysis:
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Identify peptides and proteins using database searching algorithms.
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Quantify the incorporation of ¹⁵N and deuterium by analyzing the isotopic envelopes of the identified peptides. The ratio of labeled to unlabeled peptides provides a measure of protein synthesis.
-
Sources
- 1. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous tracing of carbon and nitrogen isotopes in human cells [escholarship.org]
- 5. isotope.com [isotope.com]
- 6. A novel doubly labelled 13C, 15N amino acid method for measuring energy and protein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative proteomics: measuring protein synthesis using 15N amino acid labeling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
